![molecular formula C18H25N7O2 B10996129 N-(2-oxo-2-{[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]amino}ethyl)-4-phenylpiperazine-1-carboxamide](/img/structure/B10996129.png)
N-(2-oxo-2-{[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]amino}ethyl)-4-phenylpiperazine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-oxo-2-{[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]amino}ethyl)-4-phenylpiperazine-1-carboxamide is a complex organic compound that features a triazole ring, a piperazine ring, and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-oxo-2-{[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]amino}ethyl)-4-phenylpiperazine-1-carboxamide typically involves multiple steps. One common method involves the reaction of 3-(propan-2-yl)-1H-1,2,4-triazole with an appropriate piperazine derivative under controlled conditions. The reaction is often carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized to increase yield and reduce costs. This can involve the use of automated reactors, continuous flow systems, and advanced purification techniques such as crystallization and chromatography. The choice of solvents, reagents, and catalysts is also critical to ensure scalability and environmental compliance.
Chemical Reactions Analysis
Types of Reactions
N-(2-oxo-2-{[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]amino}ethyl)-4-phenylpiperazine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles like halides or amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxo derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
N-(2-oxo-2-{[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]amino}ethyl)-4-phenylpiperazine-1-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-oxo-2-{[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]amino}ethyl)-4-phenylpiperazine-1-carboxamide involves its interaction with specific molecular targets. The triazole ring can bind to enzyme active sites, inhibiting their activity. The piperazine ring may enhance the compound’s solubility and bioavailability, facilitating its transport across cell membranes. The phenyl group can interact with hydrophobic pockets in proteins, stabilizing the compound-protein complex.
Comparison with Similar Compounds
N-(2-oxo-2-{[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]amino}ethyl)-4-phenylpiperazine-1-carboxamide can be compared with other similar compounds, such as:
N-(2-oxo-2-{[3-(methyl)-1H-1,2,4-triazol-5-yl]amino}ethyl)-4-phenylpiperazine-1-carboxamide: Similar structure but with a methyl group instead of a propan-2-yl group.
N-(2-oxo-2-{[3-(ethyl)-1H-1,2,4-triazol-5-yl]amino}ethyl)-4-phenylpiperazine-1-carboxamide: Similar structure but with an ethyl group instead of a propan-2-yl group.
The uniqueness of this compound lies in its specific substituents, which can influence its chemical reactivity, biological activity, and pharmacokinetic properties.
Properties
Molecular Formula |
C18H25N7O2 |
|---|---|
Molecular Weight |
371.4 g/mol |
IUPAC Name |
N-[2-oxo-2-[(5-propan-2-yl-1H-1,2,4-triazol-3-yl)amino]ethyl]-4-phenylpiperazine-1-carboxamide |
InChI |
InChI=1S/C18H25N7O2/c1-13(2)16-21-17(23-22-16)20-15(26)12-19-18(27)25-10-8-24(9-11-25)14-6-4-3-5-7-14/h3-7,13H,8-12H2,1-2H3,(H,19,27)(H2,20,21,22,23,26) |
InChI Key |
YEBGCZALJCJRAB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NC(=NN1)NC(=O)CNC(=O)N2CCN(CC2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[3-(acetylamino)phenyl]-4-(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-4-oxobutanamide](/img/structure/B10996052.png)
![5-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-N-(3,4,5-trimethoxyphenyl)furan-2-carboxamide](/img/structure/B10996055.png)
![1-{[1-(2,4-difluorophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]carbonyl}piperidine-4-carboxamide](/img/structure/B10996062.png)
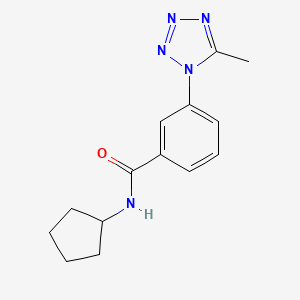
![3-methyl-N-[3-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]-6-(propan-2-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10996074.png)
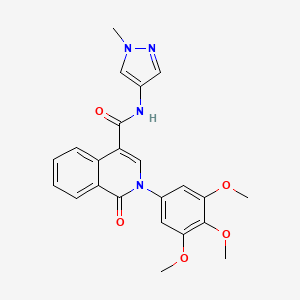
![1-methyl-N-{2-[(4-phenylbutanoyl)amino]ethyl}-1H-indole-2-carboxamide](/img/structure/B10996084.png)
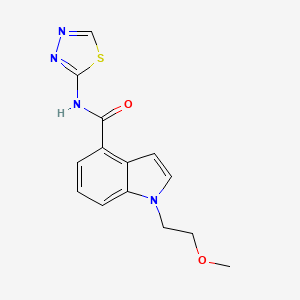
![N-[(2E)-5-(4-methoxybenzyl)-1,3,4-thiadiazol-2(3H)-ylidene]-1-(3-methylbutyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B10996092.png)

![N-(3-chlorophenyl)-N~2~-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]-L-isoleucinamide](/img/structure/B10996115.png)
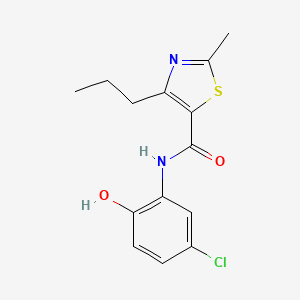
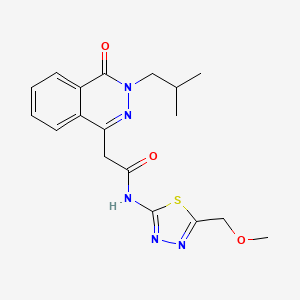
![2-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]acetamide](/img/structure/B10996139.png)
